

Application Note: Analytical Quantification of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

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Compound of Interest

Compound Name: 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

Cat. No.: B12316255

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Executive Summary & Introduction

2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (CAS 1019546-38-3) is a critical heterocyclic building block used in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly those targeting inflammatory pathways or specific kinase inhibitors. Its structure—a pyridine core substituted with a chlorine atom and a lipophilic cyclopropyl ether side chain—presents unique analytical challenges.

The chlorine substitution at the C2 position significantly reduces the basicity of the pyridine nitrogen, while the cyclopropylmethoxy group increases lipophilicity (Calculated LogP ~2.66). Consequently, standard aqueous-heavy reverse-phase methods often result in excessive retention or poor peak shape if solvation interactions are not optimized.

This Application Note provides two validated workflows:

- HPLC-UV (Method A): For purity assay and reaction monitoring (Limit of Quantitation ~0.05%).

- LC-MS/MS (Method B): For trace impurity analysis in final drug substances (Limit of Quantitation <10 ppm).

Physicochemical Profile & Method Strategy

Understanding the analyte is the prerequisite for robust method design.

Property	Value / Characteristic	Analytical Implication
Molecular Weight	197.66 g/mol	Suitable for single quadrupole or triple quad MS.
LogP	~2.66 (Lipophilic)	Requires high organic content in mobile phase (>50% B) for elution.
pKa	~0-1 (Pyridine N)	The 2-Cl group is electron-withdrawing, making the N non-basic. Buffer pH is less critical for peak shape than for alkyl-pyridines.
UV Max	~260–270 nm	Pyridine transition. 265 nm is the recommended detection wavelength.
Solubility	High in ACN, MeOH, DCM. Low in Water.	Sample diluent must contain at least 50% organic solvent to prevent precipitation.

Protocol A: HPLC-UV Purity Assay

Recommended for: Raw material release testing, reaction monitoring, and stability studies.

Instrumentation & Conditions

- System: Agilent 1290 Infinity II or Waters Alliance e2695 (or equivalent).

- Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
- Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 μ m (or equivalent C18).
 - Why: The "Plus" or end-capped silica reduces silanol interactions, ensuring sharp peaks for nitrogenous bases.

Mobile Phase Setup

- Solvent A: 0.1% Phosphoric Acid in Water (H_3PO_4).
 - Note: Acidification suppresses ionization of any residual free silanols on the column, not necessarily the analyte itself.
- Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min)	% Solvent A	% Solvent B	Flow Rate (mL/min)
0.0	90	10	1.0
2.0	90	10	1.0
12.0	10	90	1.0
15.0	10	90	1.0
15.1	90	10	1.0

| 20.0 | 90 | 10 | 1.0 |

Standard Preparation

- Stock Solution (1.0 mg/mL): Weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.
- Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution into a 50 mL flask. Dilute to volume with Diluent (50:50 Water:Acetonitrile).

- Critical: Do not use 100% water as diluent; the compound will crash out.

System Suitability Criteria

Before running samples, inject the Working Standard 5 times.

- RSD of Area: $\leq 2.0\%$
- Tailing Factor: 0.8 – 1.5
- Theoretical Plates: > 5000

Protocol B: LC-MS/MS for Trace Analysis

Recommended for: Genotoxic impurity screening or cleaning validation.

Instrumentation

- System: Thermo Q Exactive or Sciex Triple Quad 6500+.
- Ionization: Electrospray Ionization (ESI), Positive Mode.
 - Mechanism: Protonation occurs at the pyridine nitrogen

MS Source Parameters

- Spray Voltage: 3500 V
- Capillary Temp: 300 °C
- Sheath Gas: 40 arb units
- Aux Gas: 10 arb units

MRM Transitions (Triple Quad)

If using a Triple Quadrupole, use the following transitions for maximum sensitivity.

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Role
198.1	142.0	25	Quantifier (Loss of cyclopropylmethyl)
198.1	106.0	40	Qualifier (Pyridine ring frag)

Note: The chlorine isotope pattern (

vs

) provides a distinct 3:1 ratio at m/z 198.1 and 200.1, serving as an additional confirmation of identity.

Method Validation Strategy (ICH Q2)

To ensure trustworthiness, the method must be validated. Below is the specific logic for this compound.

Specificity (Forced Degradation)

You must prove the method separates the main peak from degradants.

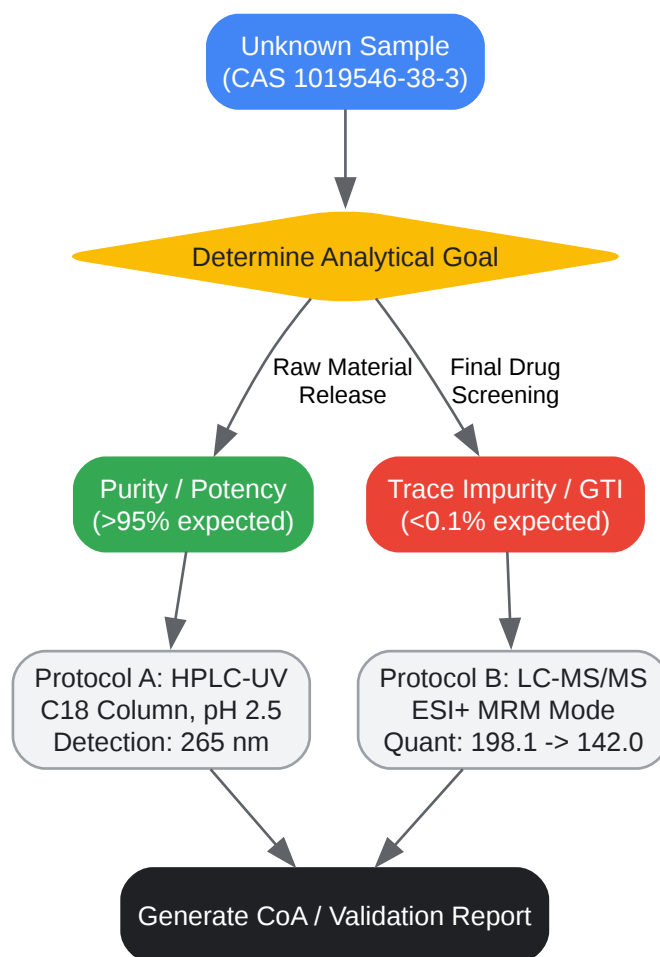
- Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect ether cleavage).
- Oxidation: 3% H₂O₂, RT, 4 hours. (Expect N-oxide formation).
- Acceptance: Peak purity index > 99.0% (via DAD or MS).

Linearity & Range

- Range: 0.1 µg/mL to 150 µg/mL (HPLC-UV).
- Correlation Coefficient (): ≥ 0.999.
- Visual: Residual plot must show random distribution, not a "U" shape.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate protocol based on the stage of drug development.



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Caption: Decision tree for selecting Protocol A (HPLC-UV) vs. Protocol B (LC-MS/MS) based on sample requirements.

Troubleshooting & "Pro-Tips"

Issue 1: Peak Tailing

- Cause: Residual silanol interactions with the pyridine nitrogen.

- Fix: Add 5 mM Ammonium Acetate to the aqueous mobile phase or use a "Base Deactivated" (BDS) column. However, for this specific chloro-pyridine, tailing is usually less severe than alkyl-pyridines due to the electron-withdrawing Cl.

Issue 2: Retention Time Drift

- Cause: Temperature fluctuations affecting the lipophilic partition.
- Fix: Thermostat the column compartment to 30°C or 40°C precisely. Do not run at ambient temperature.

Issue 3: Carryover

- Cause: The lipophilic cyclopropyl group sticks to the injector rotor seal.
- Fix: Use a needle wash of 90:10 Acetonitrile:Water.

References

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